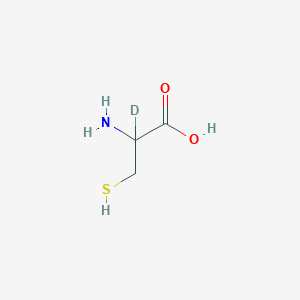

DL-Cysteine-d1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H7NO2S |

|---|---|

Molecular Weight |

122.17 g/mol |

IUPAC Name |

2-amino-2-deuterio-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/i2D |

InChI Key |

XUJNEKJLAYXESH-VMNATFBRSA-N |

Isomeric SMILES |

[2H]C(CS)(C(=O)O)N |

Canonical SMILES |

C(C(C(=O)O)N)S |

Origin of Product |

United States |

Foundational & Exploratory

What is DL-Cysteine-d1 and its chemical properties

An In-depth Technical Guide to DL-Cysteine-d1: Chemical Properties, Synthesis, and Applications in Metabolic Research

This guide provides a comprehensive overview of this compound, a deuterated isotopologue of the amino acid DL-cysteine, tailored for researchers, scientists, and drug development professionals. It covers the fundamental chemical and physical properties, challenges and methodologies in its synthesis, and its application in metabolic tracing studies, particularly in the context of glutathione biosynthesis.

Chemical and Physical Properties

Data Presentation: Chemical and Physical Properties

| Property | Value (DL-Cysteine) | Value (this compound) |

| Molecular Formula | C₃H₇NO₂S | C₃H₆DNO₂S |

| Molecular Weight | 121.16 g/mol [1][2][3][4] | 122.16 g/mol |

| Appearance | White to off-white crystalline powder[1][3] | White to off-white crystalline powder |

| Melting Point | 225 °C (decomposes)[3][4][5] | Expected to be very similar to DL-Cysteine |

| Boiling Point | 293.9 °C (predicted)[1][3] | Expected to be very similar to DL-Cysteine |

| Solubility | Partly soluble in water; soluble in 1 N HCl, ethanol, and acetic acid; insoluble in acetone.[3][5] | Expected to be very similar to DL-Cysteine |

| CAS Number | 3374-22-9[1][2][3][4][5] | Not specified in search results |

Synthesis of this compound

The synthesis of deuterated amino acids presents unique challenges, and cysteine, with its reactive thiol group, is particularly noteworthy.

Challenges in Direct Deuteration

A common method for the deuteration of amino acids involves a Platinum on carbon (Pt/C) catalyzed hydrogen-deuterium exchange reaction in heavy water (D₂O). While effective for many amino acids, this method has been reported to be unsuccessful for cysteine. The presence of sulfur in the side chain is thought to interfere with the catalytic process, leading to the formation of byproducts such as cystine and preventing efficient deuteration.[6]

Enzymatic Synthesis: A Viable Alternative

Enzymatic synthesis offers a highly specific and efficient alternative for producing L-cysteine and its isotopologues. Enzymes such as O-acetylserine sulfhydrylase from Salmonella typhimurium can catalyze the formation of L-cysteine from L-O-acetylserine and a sulfide source.[7] By using a deuterated precursor or conducting the enzymatic reaction in a deuterated solvent system, it is possible to introduce the deuterium label with high stereoselectivity. Another approach involves the use of tryptophan synthase, which can also be employed for the enzymatic synthesis of L-cysteine.[3]

Experimental Protocols: Metabolic Tracing of Cysteine into Glutathione

A primary application of this compound is in stable isotope tracing studies to elucidate the metabolic fate of cysteine. The following protocol outlines a general procedure for tracing the incorporation of this compound into glutathione in cultured cells.[8]

Objective: To quantify the incorporation of deuterium from this compound into the glutathione pool of cultured mammalian cells.

Materials:

-

Cultured mammalian cells

-

Cell culture medium deficient in cysteine

-

This compound

-

Phosphate-buffered saline (PBS)

-

Methanol (ice-cold)

-

Water (ice-cold)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

-

Cell Culture: Plate cells at a desired density and allow them to adhere and grow in standard culture medium.

-

Isotope Labeling:

-

Aspirate the standard medium and wash the cells with PBS.

-

Replace the medium with a cysteine-free medium supplemented with a known concentration of this compound.

-

Incubate the cells for a specified time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled cysteine.

-

-

Metabolite Extraction:

-

At each time point, aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell lysate in a microcentrifuge tube.

-

Centrifuge the lysate at high speed to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Preparation for LC-MS:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

-

-

LC-MS Analysis:

-

Inject the prepared sample into the LC-MS system.

-

Separate the metabolites using a suitable liquid chromatography method (e.g., hydrophilic interaction liquid chromatography - HILIC).

-

Detect and quantify the masses of unlabeled and deuterium-labeled glutathione using a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Determine the isotopic enrichment of glutathione by calculating the ratio of the peak area of the deuterium-labeled glutathione to the total peak area of all glutathione isotopologues.

-

Plot the isotopic enrichment over time to determine the rate of glutathione synthesis from the exogenous labeled cysteine.

-

Visualizations: Signaling Pathways and Experimental Workflows

Glutathione Biosynthesis Pathway

The following diagram illustrates the two-step enzymatic synthesis of glutathione from its constituent amino acids: glutamate, cysteine, and glycine.[9][10] This pathway is central to cellular redox homeostasis.

Caption: Glutathione biosynthesis from this compound.

Experimental Workflow for Metabolic Tracing

The diagram below outlines the key steps in a typical stable isotope tracing experiment using this compound to study glutathione metabolism.

Caption: Experimental workflow for this compound tracing.

References

- 1. Desulfurization of Cysteine-Containing Peptides Resulting from Sample Preparation for Protein Characterization by MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-Cysteine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-3871-H-0.1 [isotope.com]

- 3. CN102517352A - Method for preparing L-cysteine through enzymatic conversion - Google Patents [patents.google.com]

- 4. L-Cysteine production by metabolically engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progress on Enzymatic Synthesis of L-Cysteine from DL-ATC by Pseudomonas sp. | Semantic Scholar [semanticscholar.org]

- 6. Enzymatic synthesis of L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cysteine Counting via Isotopic Chemical Labeling for Intact Mass Proteoform Identifications in Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Isotopic Purity Analysis of DL-Cysteine-d1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of DL-Cysteine-d1, a deuterated isotopologue of the amino acid cysteine. The incorporation of deuterium into molecules is a critical technique in drug development and metabolic research, enabling detailed investigation of reaction mechanisms, metabolic pathways, and the pharmacokinetic properties of therapeutic compounds. This document outlines a potential synthetic route and details the analytical methodologies required to ascertain the isotopic enrichment and purity of the final product.

Synthesis of this compound

The synthesis of this compound can be approached through various methods, including direct isotope exchange or by utilizing deuterated precursors in established synthetic routes. While direct hydrogen-deuterium exchange on cysteine with catalysts like Pt/C has been found to be challenging due to side reactions, a more promising approach involves the use of a ruthenium on carbon (Ru/C) catalyst in deuterium oxide (D₂O).

Experimental Protocol: Ruthenium-Catalyzed Deuterium Exchange

This protocol is a general method for the deuteration of amino acids and can be adapted for DL-Cysteine.[1]

Materials:

-

DL-Cysteine

-

Ruthenium on carbon (5 wt. % Ru/C)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Hydrogen gas (H₂)

-

Activated carbon

-

Hydrochloric acid (HCl)

-

Dowex 50WX8 resin (hydrogen form)

-

Ammonia solution (25%)

Procedure:

-

In a capped vial, combine DL-Cysteine and 5% Ru/C (40 wt. % of the amino acid).

-

Add D₂O to the mixture.

-

Pressurize the vial with H₂ gas (1 atm).

-

Heat the reaction mixture to 80°C and stir overnight.

-

After the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture through a 0.45 µm syringe filter to remove the Ru/C catalyst.

-

Treat the filtrate with activated carbon by stirring overnight to remove any dissolved ruthenium.

-

Filter the mixture to remove the activated carbon.

-

Adjust the pH of the filtrate to 3 by adding concentrated HCl.

-

Pre-treat Dowex 50WX8 resin with 0.001 N HCl.

-

Elute the filtrate through the prepared Dowex resin with 0.001 N HCl followed by water.

-

Elute the deuterated product from the resin using a 25% ammonia solution.

-

Evaporate the solvent from the collected fractions and lyophilize to obtain the final product, this compound.

Expected Yield and Isotopic Purity: Quantitative data for the direct deuteration of DL-Cysteine using this specific method is not readily available in the reviewed literature. The yield and isotopic enrichment would need to be determined experimentally.

Alternative Synthetic Route: Strecker Synthesis

The Strecker synthesis is a well-established method for producing amino acids.[2][3][4][5] To synthesize this compound via this route, a deuterated aldehyde precursor would be required.

The logical workflow for this synthesis is depicted below:

Figure 1: Logical workflow for the Strecker synthesis of this compound.

Isotopic Purity Analysis

To ensure the successful incorporation of deuterium and to quantify the isotopic purity of the synthesized this compound, a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is employed.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for separating the deuterated compound from any unreacted starting material and other impurities, and for determining the isotopic distribution. Analysis of underivatized amino acids can be challenging due to their polar nature, often leading to poor retention on standard reversed-phase columns. Hydrophilic Interaction Chromatography (HILIC) is a suitable alternative for the analysis of such polar compounds.[6][7]

This protocol is adapted from general methods for the analysis of underivatized amino acids.[6][7][8][9]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z or HILIC-OH5)

-

Mass spectrometer (Triple Quadrupole or High-Resolution Mass Spectrometer, e.g., Q-TOF) with an electrospray ionization (ESI) source

Reagents:

-

Ammonium acetate or ammonium formate

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic acid or ammonium hydroxide (for pH adjustment)

Sample Preparation:

-

Dissolve the synthesized this compound in an appropriate solvent (e.g., a mixture of acetonitrile and water).

-

Centrifuge the sample to remove any particulates.

-

Transfer the supernatant to an autosampler vial for injection.

LC Conditions:

-

Mobile Phase A: 10 mM Ammonium acetate in water, pH 9 (adjusted with ammonium hydroxide)[6]

-

Mobile Phase B: 10 mM Ammonium acetate in 90% acetonitrile/10% water[6]

-

Gradient: A suitable gradient from high organic to high aqueous to ensure retention and elution of the polar analyte.

-

Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min).

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C).

MS Conditions:

-

Ionization Mode: Positive or negative electrospray ionization (ESI).

-

Scan Mode: Full scan for qualitative analysis and to identify the molecular ions of d0 and d1 species. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used.

-

Key m/z Values:

-

DL-Cysteine (d0): [M+H]⁺ = 122.03

-

This compound: [M+H]⁺ = 123.04

-

-

MRM Transitions (Hypothetical): Specific transitions would need to be optimized experimentally. For example, for a dichlorinated cysteine derivative, transitions of m/z 256 → 127 (for ³⁵Cl₂) and m/z 258 → 129 (for ³⁵Cl and ³⁷Cl) have been monitored.[10]

Data Analysis:

-

Acquire the mass spectra for the synthesized this compound.

-

Extract the ion chromatograms for the m/z values corresponding to the d0 and d1 isotopologues.

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity using the following formula:

-

Isotopic Purity (%) = [Area(d1) / (Area(d0) + Area(d1))] x 100

-

The following diagram illustrates the general workflow for isotopic purity analysis by LC-MS:

Figure 2: Workflow for isotopic purity analysis of this compound by LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the position and extent of deuterium incorporation. Both ¹H and ¹³C NMR can provide valuable information.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve a precisely weighed amount of the synthesized this compound in a suitable deuterated solvent (e.g., D₂O).

-

Add a known amount of an internal standard (for quantitative ¹H NMR) that does not have exchangeable protons and has a signal that does not overlap with the analyte signals.

-

Transfer the solution to an NMR tube.

¹H NMR Analysis:

-

Principle: The incorporation of deuterium at a specific position results in the disappearance or reduction of the corresponding proton signal in the ¹H NMR spectrum.

-

Procedure:

-

Acquire a standard ¹H NMR spectrum.

-

Integrate the signal of the remaining protons at the deuterated position and compare it to the integral of a non-deuterated position or the internal standard.

-

-

Calculation:

-

Deuterium Incorporation (%) = [1 - (Integral of C-H / Integral of reference proton)] x 100

-

¹³C NMR Analysis:

-

Principle: The presence of a deuterium atom on a carbon causes a characteristic splitting of the ¹³C signal (due to C-D coupling) and a slight upfield shift (isotope effect). For quantitative analysis, it is crucial to acquire the spectrum under conditions that ensure accurate integration, such as using a longer relaxation delay and inverse-gated decoupling.

-

Procedure:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Observe the signals for the carbon atom where deuteration is expected. The presence of a multiplet (typically a triplet for a -CDH- group) and a singlet (for the remaining -CH₂- group) will indicate incomplete deuteration. The relative integrals of these signals can be used to determine the isotopic purity.[11]

-

Data Summary

The following tables should be populated with experimental data upon successful synthesis and analysis of this compound.

Table 1: Synthesis of this compound

| Parameter | Value |

| Synthesis Method | Ruthenium-Catalyzed Deuterium Exchange |

| Starting Material | DL-Cysteine |

| Reaction Time (h) | |

| Temperature (°C) | |

| Yield (%) |

Table 2: Isotopic Purity Analysis of this compound

| Analytical Method | Parameter | Result |

| LC-MS | ||

| Isotopic Enrichment (d1 %) | ||

| Chemical Purity (%) | ||

| ¹H NMR | ||

| Deuterium Incorporation (%) | ||

| ¹³C NMR | ||

| Isotopic Enrichment (%) |

Conclusion

This technical guide has outlined a potential synthetic pathway for this compound via ruthenium-catalyzed deuterium exchange and detailed the necessary analytical procedures for determining its isotopic purity. The successful synthesis and rigorous characterization of deuterated compounds like this compound are fundamental for advancing research in drug metabolism, pharmacokinetics, and mechanistic biochemistry. The provided experimental frameworks for LC-MS and NMR analysis will enable researchers to confidently assess the quality of their synthesized isotopically labeled compounds.

References

- 1. rsc.org [rsc.org]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. agilent.com [agilent.com]

- 7. agilent.com [agilent.com]

- 8. Direct Analysis of Underivatized Amino Acids in Plant Extracts by LC-MS/MS (Improved Method) | Springer Nature Experiments [experiments.springernature.com]

- 9. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multiple Ion Transition Summation of Isotopologues for Improved Mass Spectrometric Detection of N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Principles and Applications of DL-Cysteine-d1 in Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of using singly deuterated cysteine (DL-Cysteine-d1) in the field of quantitative proteomics. While less common than its heavily labeled counterparts, this compound offers a nuanced approach for specific research questions, particularly where minimal perturbation to peptide properties is desired. This document outlines the theoretical basis, experimental considerations, and potential workflows for integrating this light stable isotope into proteomic analyses.

Core Principles of this compound in Quantitative Proteomics

Stable isotope labeling is a cornerstone of quantitative mass spectrometry, enabling the relative and absolute quantification of proteins and peptides between different biological samples. The fundamental principle lies in the incorporation of an isotope-labeled compound into one sample, which is then compared to an unlabeled (or differently labeled) sample. The mass difference introduced by the isotope allows for the differentiation and relative quantification of the same peptide from different samples within a single mass spectrometry analysis.

This compound is a form of cysteine where one of the hydrogen atoms has been replaced by its stable isotope, deuterium (²H or D). This results in a nominal mass increase of 1 Dalton (Da). In high-resolution mass spectrometers, this slight mass shift is readily detectable and provides the basis for quantitative comparison.

The primary application of this compound is in "light" stable isotope labeling strategies. Unlike heavily labeled amino acids (e.g., ¹³C₆-Arginine or ¹⁵N₂-Lysine), which introduce a significant mass shift, the minimal change from a single deuterium atom can be advantageous in certain contexts. For instance, it is less likely to cause chromatographic shifts between the labeled and unlabeled peptides, which can sometimes complicate data analysis with heavily deuterated compounds.

There are two primary strategies for incorporating this compound into proteins for proteomic analysis:

-

Metabolic Labeling: In this in vivo or in situ approach, cells are cultured in a medium where the natural cysteine is replaced with this compound. As the cells synthesize new proteins, they incorporate the labeled cysteine. This method is analogous to the well-established SILAC (Stable Isotope Labeling by Amino acids in Cell Culture) technique.

-

Chemical Labeling: This in vitro method involves the derivatization of cysteine residues in proteins or peptides after they have been extracted from the biological source. This is typically achieved using a cysteine-reactive chemical probe that has been synthesized to contain a deuterium atom.

Data Presentation: Quantitative Analysis with this compound

The output of a quantitative proteomics experiment using this compound is a set of ratios representing the relative abundance of cysteine-containing peptides between the labeled and unlabeled samples. This data is typically presented in tables that include peptide and protein identification, the calculated ratio, and statistical significance.

Table 1: Illustrative Quantitative Proteomics Data from a Metabolic Labeling Experiment with this compound

| Protein ID | Gene Name | Peptide Sequence | Light/Heavy Ratio (d0/d1) | p-value | Regulation |

| P12345 | EGFR | SHCC AASLGNLNSK | 0.52 | 0.001 | Down-regulated |

| Q67890 | AKT1 | YFC PEELFTK | 2.15 | 0.005 | Up-regulated |

| A1B2C3 | HSP90 | GFVC SLREGESR | 1.05 | 0.89 | Unchanged |

| D4E5F6 | MAPK1 | VAIKKC ISPDHSR | 3.50 | < 0.001 | Up-regulated |

Note: The bold 'C' indicates the position of the cysteine residue where the d1 label would be incorporated in the 'heavy' sample.

Table 2: Illustrative Quantitative Data from a Chemical Labeling Experiment with a d1-labeled Cysteine-Reactive Probe

| Protein ID | Site of Modification | Peptide Sequence | Light/Heavy Ratio (d0/d1) | Significance | Biological Process |

| P98765 | Cys-245 | ELGC EFAVGEK | 0.25 | High | Redox Regulation |

| O12345 | Cys-118 | AC DLLPK | 4.78 | High | Enzyme Catalysis |

| R5T6Y7 | Cys-512 | YVC EGPSGHFVR | 1.12 | Low | Structural Component |

| U8I9O0 | Cys-88 | FQC GPHNCK | 0.98 | Low | Protein Folding |

Experimental Protocols

The following are detailed, illustrative protocols for the two primary methods of using this compound in proteomics.

Metabolic Labeling using this compound (SILAC-like approach)

This protocol is designed for cell culture-based experiments.

Materials:

-

Cell line of interest

-

Cysteine-free cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

L-Cysteine (unlabeled, "light")

-

This compound ("heavy")

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantitation assay (e.g., BCA assay)

-

Trypsin (proteomics grade)

-

Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)

-

Alkylation buffer (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)

-

Mass spectrometer (high-resolution, e.g., Orbitrap or TOF)

Procedure:

-

Cell Culture Adaptation:

-

Culture the cells for at least 5-6 passages in the cysteine-free medium supplemented with either "light" L-Cysteine or "heavy" this compound to ensure complete incorporation of the respective amino acid. The concentration of the supplemented cysteine should be optimized for the specific cell line.

-

Monitor cell morphology and doubling time to ensure that the labeled amino acid does not negatively impact cell health.

-

-

Experimental Treatment:

-

Once the cells have fully incorporated the respective cysteine isotopes, apply the experimental treatment (e.g., drug treatment, growth factor stimulation) to one of the cell populations. The other population serves as the control.

-

-

Cell Harvesting and Lysis:

-

Wash the cells with ice-cold PBS and harvest them.

-

Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein amount.

-

Lyse the combined cell pellet using an appropriate lysis buffer.

-

-

Protein Digestion:

-

Quantify the total protein concentration of the lysate.

-

Take a desired amount of protein (e.g., 50-100 µg) and reduce the disulfide bonds with reduction buffer at 56°C for 1 hour.

-

Alkylate the free cysteine residues with alkylation buffer in the dark at room temperature for 45 minutes.

-

Digest the proteins with trypsin overnight at 37°C.

-

-

Sample Cleanup and Mass Spectrometry:

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.

-

Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.

-

Chemical Labeling with a d1-Cysteine-Reactive Probe

This protocol is suitable for tissue samples or when metabolic labeling is not feasible.

Materials:

-

Protein extract from two different conditions (e.g., control vs. treated)

-

Cysteine-reactive probe (e.g., d0-iodoacetamide for the "light" sample, d1-iodoacetamide for the "heavy" sample)

-

Reduction and alkylation buffers as described above

-

Trypsin

-

Mass spectrometer

Procedure:

-

Protein Extraction and Quantification:

-

Extract proteins from the control and treated samples using a suitable lysis buffer.

-

Quantify the protein concentration for each sample.

-

-

Reduction and Differential Alkylation:

-

Take equal amounts of protein from the control and treated samples.

-

Reduce the disulfide bonds in both samples with reduction buffer.

-

Alkylate the control sample with the "light" (d0) cysteine-reactive probe.

-

Alkylate the treated sample with the "heavy" (d1) cysteine-reactive probe.

-

Quench the alkylation reaction.

-

-

Sample Combination and Digestion:

-

Combine the "light" and "heavy" labeled protein samples at a 1:1 ratio.

-

Digest the combined protein mixture with trypsin overnight.

-

-

Sample Cleanup and Mass Spectrometry:

-

Desalt the peptide mixture using a C18 SPE column.

-

Analyze the peptides by LC-MS/MS.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key workflows and principles described in this guide.

Caption: Metabolic labeling workflow using this compound.

Caption: Chemical labeling workflow with a d1-cysteine-reactive probe.

Caption: Principle of quantification by mass spectrometry.

Concluding Remarks for Researchers

The use of this compound in quantitative proteomics represents a specialized application of stable isotope labeling. Its primary advantage lies in the minimal mass difference it introduces, which can be beneficial for maintaining chromatographic integrity and simplifying spectral analysis. While not as widely adopted as heavily labeled amino acids, the commercial availability of this compound makes it a viable option for researchers exploring subtle changes in protein expression or cysteine reactivity.[1][2] The workflows and principles outlined in this guide provide a solid foundation for designing and implementing experiments utilizing this light isotopic label. As with any proteomics experiment, careful optimization of labeling efficiency, sample preparation, and data analysis is crucial for obtaining accurate and reproducible results. The custom synthesis of a variety of deuterated amino acids is also an option for researchers with specific needs.[]

References

A Technical Guide to the Commercial Sources and Availability of DL-Cysteine-d1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and technical specifications of DL-Cysteine-d1. This deuterated form of the amino acid cysteine is a valuable tool in various research and development applications, particularly in metabolic studies, proteomics, and as an internal standard for mass spectrometry.

Commercial Availability and Supplier Specifications

This compound is available from a select number of specialized chemical suppliers. The following tables summarize the key quantitative data for commercially available this compound and related deuterated cysteine products.

| Supplier | Product Name | Catalog Number | Deuterium Position | Chemical Purity | Isotopic Enrichment |

| MedchemExpress | This compound | HY-W012850S1 | Not specified | ≥95.0% | Not publicly specified |

| Cambridge Isotope Laboratories, Inc. | DL-Cysteine (3,3-D₂, 98%) | DLM-899-PK | 3,3-D₂ | ≥98% | 98% |

| Eurisotop | DL-CYSTEINE (3,3-D2, 98%) | DLM-899-PK | 3,3-D₂ | 98% | 98% |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃H₆DNO₂S |

| Molecular Weight | ~122.17 g/mol |

| Appearance | White to off-white solid/powder |

| Storage | Store at 2-8°C, protected from light |

Experimental Applications and Protocols

This compound is primarily utilized as a tracer in metabolic research and as an internal standard for the quantification of cysteine in complex biological samples by mass spectrometry. The deuterium label allows for the differentiation and tracking of exogenously supplied cysteine from the endogenous pool.

General Protocol for Metabolic Labeling in Cell Culture

This protocol outlines a general procedure for metabolic labeling of proteins in cell culture using this compound for subsequent analysis by mass spectrometry-based proteomics. This technique, a variation of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), enables the relative or absolute quantification of protein synthesis and turnover.

Materials:

-

This compound

-

Cysteine-free cell culture medium

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Cells of interest

-

Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

Standard proteomics sample preparation reagents (DTT, iodoacetamide, trypsin)

Procedure:

-

Cell Culture Preparation: Culture cells in standard medium to the desired confluency.

-

Medium Exchange: Aspirate the standard medium and wash the cells twice with sterile PBS.

-

Labeling Medium Preparation: Prepare the labeling medium by supplementing cysteine-free medium with this compound at a concentration that supports normal cell growth. The optimal concentration should be determined empirically for each cell line. Also, supplement the medium with dFBS.

-

Metabolic Labeling: Add the labeling medium to the cells and incubate for a specific period. The labeling time will depend on the protein turnover rate and the experimental goals. For studies on protein synthesis, a shorter labeling time may be sufficient, while for steady-state labeling, several cell doublings may be required.

-

Cell Lysis: After the labeling period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration in the cell lysate using a standard protein assay.

-

Proteomics Sample Preparation:

-

Take a defined amount of protein from the lysate.

-

Reduce disulfide bonds with Dithiothreitol (DTT).

-

Alkylate free cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using trypsin.

-

-

Mass Spectrometry Analysis: Analyze the resulting peptide mixture by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass shift of peptides containing this compound will allow for their differentiation from their unlabeled counterparts.

-

Data Analysis: Use appropriate software to identify and quantify the labeled peptides and proteins.

Diagram of Experimental Workflow for Metabolic Labeling

A Comprehensive Technical Guide to the Safe Handling of DL-Cysteine-d1

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for DL-Cysteine-d1. The information herein is compiled from publicly available safety data sheets (SDS) and scientific literature for the closely related compound DL-Cysteine. While the deuterated form is expected to have a similar safety profile, it is imperative to consult the specific SDS provided by the supplier of your material and to conduct a thorough risk assessment before use.

Introduction

This compound is a deuterated form of the non-essential amino acid DL-Cysteine. Cysteine and its derivatives are utilized in various fields, including pharmaceuticals, cosmetics, and the food industry.[] In pharmaceutical research and drug development, isotopically labeled compounds like this compound are valuable tools in pharmacokinetic and metabolic studies. Understanding the safety and handling of this compound is crucial for ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

DL-Cysteine is considered a hazardous substance.[2] It is harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin.[2]

GHS Hazard Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Specific target organ toxicity (single exposure) | 3 (Respiratory system) |

Signal Word: Warning[3]

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of DL-Cysteine. This data should be used as a reference for this compound, as significant deviations are not expected.

| Property | Value | Source |

| Molecular Formula | C₃H₆DNO₂S | - |

| Molecular Weight | 122.17 g/mol | - |

| Appearance | Colorless crystalline powder[2][4] or off-white solid[] | [][2][4] |

| Melting Point | >197°C (dec.)[], 225 °C (dec.) | [][5][6] |

| Boiling Point | 293.9°C at 760 mmHg | [] |

| Density | 1.334 g/cm³ | [] |

| Solubility | Slightly soluble in water.[2][4] Soluble in DMSO and aqueous acid.[][5][6] Insoluble in acetone.[5][6] | [][2][4][5][6] |

| pKa | 2.07±0.10 (Predicted) | [6] |

| LogP | 0.230 (est) | [6] |

Toxicological Information

Accidental ingestion of DL-Cysteine may be harmful, with animal experiments indicating that ingestion of less than 150 grams could be fatal or cause serious health damage.[2] The material may act as an NMDA receptor agonist at high concentrations.[5]

Key Toxicological Findings (from studies on L-cysteine and D-cysteine):

-

Oral Administration in Rats: Repeated-dose studies on rats showed that L-cysteine and D-cysteine can cause renal injuries.[7][8][9] High doses also led to salivation and focal erosion in the stomach mucosa.[7][8][9]

-

No-Observed-Adverse-Effect Level (NOAEL): The NOAEL for L-cysteine was determined to be less than 500 mg/kg/day, and for D-cysteine, it was 500 mg/kg/day in rats.[7][8][9]

Experimental Protocols: Safe Handling Procedures

Adherence to strict safety protocols is mandatory when handling this compound. The following procedures are based on best practices for handling hazardous chemical powders.

5.1. Personal Protective Equipment (PPE)

A thorough risk assessment should guide the selection of PPE. The following diagram illustrates the logical selection of PPE based on potential hazards.

Caption: Logical workflow for selecting appropriate PPE.

Recommended PPE:

-

Eye Protection: Safety glasses with side shields or chemical goggles.[2]

-

Hand Protection: Compatible chemical-resistant gloves such as nitrile, butyl, or polychloroprene rubber.[2] Gloves should be inspected for degradation before use and replaced if contaminated.[2]

-

Body Protection: A laboratory coat or overalls and a PVC apron if there is a risk of significant exposure.[2]

-

Respiratory Protection: Use only in a well-ventilated area.[10] If dust is generated, a NIOSH-approved N95 dust mask or higher-level respirator should be worn.

5.2. Engineering Controls

-

Work should be conducted in a well-ventilated laboratory.

-

For procedures with a high likelihood of generating dust, a chemical fume hood or a glove box should be used.

5.3. General Handling and Hygiene

-

Avoid all personal contact, including inhalation of dust.[2][4]

-

Wash hands thoroughly after handling.[10]

-

Do not eat, drink, or smoke in the laboratory.[10]

-

Remove contaminated clothing and wash it before reuse.[10]

-

Avoid contact with oxidizing agents, as this may result in ignition.[2][4]

First Aid Measures

In the event of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with fresh running water for at least 15 minutes, holding the eyelids open.[2][10] Seek medical attention if irritation persists.[10] |

| Skin Contact | Immediately remove all contaminated clothing and flush the skin and hair with running water and soap, if available.[2][4] Seek medical attention if irritation occurs.[10] |

| Inhalation | Remove the individual from the contaminated area to fresh air.[2][4][10] If the person is not breathing, provide artificial respiration.[10] Seek medical attention.[10] |

| Ingestion | If swallowed, rinse the mouth with water.[3][10] Call a poison center or doctor for treatment advice.[10] |

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

7.1. Storage

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[2]

-

Keep in a dark place under an inert atmosphere.[6] Recommended storage temperature is -20°C.[]

7.2. Spill and Leak Procedures

-

Minor Spills: Remove all ignition sources.[2][4] Clean up spills immediately, avoiding contact with skin and eyes.[2][4] Use dry clean-up procedures to avoid generating dust.[2][4] Place the spilled material in a suitable, labeled container for waste disposal.[2][4]

-

Major Spills: Evacuate the area and alert emergency responders.[2][4]

7.3. Disposal

-

All waste must be handled in accordance with local, state, and federal regulations.[2]

-

Dispose of the contents and container to an approved waste disposal plant.[10]

-

Puncture containers to prevent reuse before disposal in an authorized landfill.[2]

Laboratory Safety Workflow

The following diagram outlines a general workflow for the safe handling of chemical compounds in a laboratory setting.

Caption: General laboratory safety workflow for handling chemicals.

References

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. DL-Cysteine | 3374-22-9 [chemicalbook.com]

- 6. 错误页 [amp.chemicalbook.com]

- 7. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

The Significance of Deuterium Labeling in Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Deuterium-labeled amino acids are indispensable tools in modern scientific research, offering profound insights into complex biological processes. By replacing hydrogen atoms with their heavier, stable isotope, deuterium, researchers can subtly alter the physicochemical properties of amino acids without significantly perturbing the overall biological system. This isotopic substitution provides a powerful lens through which to examine drug metabolism, elucidate protein structure and dynamics, and trace metabolic pathways with high precision. This technical guide delves into the core principles, applications, and methodologies underpinning the use of deuterated amino acids, providing a comprehensive resource for professionals in research and drug development.

The Kinetic Isotope Effect: A Cornerstone of Deuterated Drug Development

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This seemingly minor alteration has significant consequences for the kinetics of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE).[1][2] In drug development, the KIE is strategically employed to enhance the pharmacokinetic profiles of therapeutic agents.[3][4]

Metabolic degradation of drugs often involves the enzymatic cleavage of C-H bonds, a rate-limiting step in their clearance from the body.[1][5] By deuterating the specific sites on a drug molecule susceptible to metabolic attack, the rate of this cleavage can be significantly reduced.[3][6] This "metabolic switching" can lead to several advantageous outcomes:

-

Increased Drug Half-Life: A slower rate of metabolism prolongs the drug's presence in the bloodstream, potentially reducing the required dosing frequency.[3]

-

Enhanced Efficacy: By maintaining therapeutic concentrations for longer periods, the overall effectiveness of the drug can be improved.[3]

-

Reduced Toxicity: Deuteration can decrease the formation of potentially toxic metabolites, leading to a better safety profile.[3][4]

The first deuterated drug to receive FDA approval, deutetrabenazine, exemplifies the successful application of this principle in treating Huntington's disease.[7]

Quantitative Impact of Deuteration on Drug Metabolism:

The following table summarizes the kinetic isotope effects observed for various enzymatic reactions relevant to drug metabolism.

| Enzyme/Reaction | Substrate | Position of Deuteration | Observed KIE (kH/kD) | Reference |

| Cytochrome P450 | Morphine | N-methyl group | >1 | [1] |

| Cytochrome P450 | Nifedipine metabolite | Methyl ester | High | [1] |

| Aldehyde Oxidase | Carbazeran | Not specified | System-dependent | [5][8] |

| Aldehyde Oxidase | Zoniporide | Not specified | System-dependent | [5][8] |

| CYP3A4 | Chemotype 1a | Various | No significant effect | [9][10] |

| CYP3A4 | Chemotype 2a | Various | Position-dependent | [9][10] |

Applications in Analytical Techniques

Deuterium-labeled amino acids are invaluable as internal standards in quantitative analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7][11][12]

Mass Spectrometry

In quantitative proteomics and metabolomics, stable isotope labeling by amino acids in cell culture (SILAC) is a widely used technique.[11][13] While 13C and 15N are common isotopes, deuterium labeling offers a cost-effective alternative.[13] Deuterated amino acids are chemically identical to their light counterparts, co-eluting during liquid chromatography (LC) and differing only in their mass-to-charge ratio (m/z) in the mass spectrometer.[13][14] This allows for precise and accurate quantification of proteins and metabolites across different samples.

However, a potential drawback of deuterium labeling in LC-MS is the "isotope effect" on retention time, where the deuterated compound may elute slightly earlier than its non-deuterated counterpart.[13][15] This can be mitigated by placing deuterium atoms away from hydrophobic regions of the molecule.[13]

Experimental Workflow: Quantitative Proteomics using Deuterium-Labeled Amino Acids

Caption: Workflow for quantitative proteomics using deuterium-labeled amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, the substitution of protons with deuterons is a powerful strategy for simplifying complex spectra and studying the structure and dynamics of large proteins.[16][17][18][19] Since deuterium has a different gyromagnetic ratio and a nuclear spin of 1, it is effectively "silent" in 1H-NMR experiments. This allows researchers to:

-

Reduce Spectral Crowding: By selectively deuterating specific amino acid types or regions of a protein, the number of proton signals is reduced, leading to better-resolved spectra.[16][17]

-

Aid in Resonance Assignment: Comparing the spectra of protonated and selectively deuterated proteins facilitates the unambiguous assignment of NMR signals to specific amino acid residues.[16][17]

-

Probe Protein Dynamics: Deuterium NMR relaxation studies can provide detailed information about the motion of amino acid side chains within a protein.[20]

Logical Relationship: Spectral Simplification in NMR

Caption: How selective deuteration simplifies NMR spectra for protein analysis.

Tracing Metabolic Pathways

Deuterium-labeled amino acids serve as excellent tracers for studying metabolic pathways in vivo and in vitro.[21][22] By introducing a deuterated amino acid into a biological system, researchers can follow its incorporation into newly synthesized proteins and its conversion into other metabolites.[23][24] This approach, often utilizing heavy water (D2O) to label non-essential amino acids, allows for the determination of protein turnover rates and the elucidation of complex metabolic networks.[23][24][25]

Signaling Pathway Example: Phenylalanine Metabolism

The following diagram illustrates how deuterium labeling can be used to trace the metabolic fate of phenylalanine.

Caption: Tracing the metabolic pathway of deuterated phenylalanine.

Experimental Protocols

General Protocol for Deuteration of Amino Acids via Pt/C-Catalyzed Hydrogen-Deuterium Exchange

This protocol is adapted from a method for the direct deuteration of amino acids.[21]

Materials:

-

Amino acid (e.g., Tryptophan)

-

Platinum on activated carbon (Pt/C) catalyst

-

Deuterium oxide (D2O)

-

Deuterated solvent (e.g., 2-propanol-d8)

-

Reaction vessel (e.g., high-pressure autoclave)

-

NMR spectrometer for determining deuteration level

Procedure:

-

Combine the amino acid (1 g), Pt/C catalyst, and deuterated solvent (4 mL) in the reaction vessel.

-

Add D2O to the mixture.

-

Seal the vessel and heat to the desired temperature (e.g., 200 °C) for a specified time (e.g., 24 hours). Reaction conditions may need to be optimized for different amino acids.[21]

-

After the reaction, cool the vessel to room temperature.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent to obtain the deuterated amino acid.

-

Determine the level and position of deuteration using 1H and 2H NMR spectroscopy.[21]

Protocol for In-Cell Protein Turnover Analysis using D2O Labeling

This protocol is a generalized workflow based on methods described for proteome-wide turnover analysis.[23]

Materials:

-

Cell culture medium (potentially specialized SILAC medium)

-

Heavy water (D2O)

-

Cultured cells (e.g., human AC16 cells)

-

Standard cell culture and protein extraction reagents

-

LC-MS/MS system

Procedure:

-

Culture cells under standard conditions.

-

Replace the standard culture medium with a medium containing a known enrichment of D2O.

-

Incubate the cells for a specific period to allow for the incorporation of deuterium into non-essential amino acids and subsequently into newly synthesized proteins.[23]

-

Harvest the cells at one or more time points.

-

Lyse the cells and extract the total protein.

-

Digest the proteins into peptides using an enzyme such as trypsin.

-

Analyze the peptide mixture using LC-MS/MS.

-

Determine the isotopic enrichment of peptides to calculate the fraction of newly synthesized protein and subsequently the protein turnover rate.[23]

Synthesis of Deuterated Amino Acids

Several methods are available for the synthesis of deuterated amino acids, each with its advantages and limitations.[7][21][26][27]

| Synthesis Method | Description | Advantages | Disadvantages |

| Chemical Synthesis | Multi-step synthesis using deuterated reagents or solvents.[21] | High positional selectivity for site-specific labeling.[22] | Can be costly and time-consuming.[21] |

| Fermentation-based Methods | Microorganisms are cultured in deuterated media (containing D2O or deuterated carbon sources).[21][22] | Allows for the production of highly deuterated amino acids.[21][22] | Can be expensive and requires optimization of growth conditions.[21][22] |

| Enzyme-catalyzed Reactions | Enzymes are used to catalyze deuterium incorporation in deuterated solvents.[21][22] | High positional selectivity.[22] | Often used for partial deuteration.[22] |

| Direct H/D Exchange | Catalytic exchange of hydrogen for deuterium directly on the amino acid.[6][7] | Can be rapid and cost-effective, often using D2O as the deuterium source.[7] | May lead to racemization and requires optimization for each amino acid.[21] |

Conclusion

Deuterium labeling of amino acids is a versatile and powerful technique with far-reaching implications for research, drug development, and analytical sciences. From enhancing the therapeutic potential of drugs through the kinetic isotope effect to providing unparalleled insights into protein structure and metabolism, the applications of deuterated amino acids continue to expand. As analytical instrumentation becomes more sensitive and synthetic methods more sophisticated, the significance of these isotopically labeled building blocks in advancing our understanding of complex biological systems is set to grow even further.

References

- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. lifetein.com [lifetein.com]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 11. Stable isotopic labeling in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Revival of deuterium-labeled reagents for protein quantitation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. academic.oup.com [academic.oup.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 1H NMR studies of deuterated ribonuclease HI selectively labeled with protonated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Deuterium labelling in NMR structural analysis of larger proteins | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 18. Deuterium labelling in NMR structural analysis of larger proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. journals.physiology.org [journals.physiology.org]

- 26. pnas.org [pnas.org]

- 27. researchgate.net [researchgate.net]

Exploring the Metabolic Fate of DL-Cysteine-d1 in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of DL-Cysteine-d1 in a cellular context. By utilizing stable isotope labeling, we can trace the journey of this modified amino acid through various metabolic pathways, offering insights into cellular redox homeostasis, detoxification processes, and signaling cascades. This document details the experimental protocols required for such investigations, presents quantitative data in a clear, tabular format, and visualizes the complex biological processes involved.

Introduction to Cysteine Metabolism

Cysteine, a semi-essential sulfur-containing amino acid, is a linchpin in cellular metabolism. In cell culture, cells primarily uptake cystine (the oxidized dimer of cysteine), which is then reduced intracellularly to two molecules of cysteine. L-cysteine serves as a crucial precursor for the synthesis of proteins, the major intracellular antioxidant glutathione (GSH), and taurine.[1][2] It is also a key component in the biosynthesis of iron-sulfur clusters and coenzyme A.[3] The metabolic pathways of cysteine are tightly regulated to maintain cellular redox balance and respond to oxidative stress.

The use of a racemic mixture of deuterium-labeled cysteine, this compound, allows for the simultaneous investigation of the metabolic fates of both L- and D-enantiomers. The deuterium label provides a stable isotopic tracer that can be monitored using mass spectrometry.

Metabolic Fates of this compound

Upon introduction into cell culture, this compound is transported into the cells where the L- and D-isomers diverge in their metabolic pathways.

Metabolic Fate of L-Cysteine-d1

The deuterium-labeled L-cysteine largely follows the established metabolic pathways of its unlabeled counterpart:

-

Glutathione (GSH) Synthesis: L-cysteine-d1 is a rate-limiting precursor for the synthesis of glutathione, a tripeptide that plays a central role in antioxidant defense and detoxification.[1][4] The deuterium label is incorporated into the GSH molecule.

-

Taurine Synthesis: L-cysteine-d1 can be oxidized to cysteine sulfinic acid, a precursor for the synthesis of taurine, which is involved in various physiological processes including osmoregulation and bile acid conjugation.[5][6]

-

Protein Synthesis: L-cysteine-d1 is incorporated into newly synthesized proteins, allowing for the study of protein turnover.

-

Sulfate and Pyruvate Production: L-cysteine-d1 can be catabolized to pyruvate, which enters central carbon metabolism, and sulfate, which is excreted.[7]

Metabolic Fate of D-Cysteine-d1

The metabolism of D-cysteine is primarily governed by the enzyme D-amino acid oxidase (DAAO), which is present in the peroxisomes of mammalian cells.[8][9]

-

Hydrogen Sulfide (H₂S) Production: DAAO catalyzes the oxidative deamination of D-cysteine-d1 to 3-mercaptopyruvate. This intermediate is then acted upon by 3-mercaptopyruvate sulfurtransferase (3-MST) to produce hydrogen sulfide (H₂S), a gaseous signaling molecule with roles in cytoprotection and neuromodulation.[10][11] The deuterium label is lost during this process.

Quantitative Analysis of this compound Metabolism

To quantify the flux of this compound through these pathways, stable isotope tracing experiments are performed. Cells are cultured in a medium containing a known concentration of this compound for a specific duration. Subsequently, intracellular metabolites are extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to determine the isotopic enrichment in downstream products.

Table 1: Illustrative Quantitative Data of this compound Metabolites in a Hypothetical Cell Line

| Metabolite | Concentration (nmol/10⁶ cells) | Deuterium Enrichment (M+1, %) |

| L-Cysteine-d1 Pathway | ||

| Intracellular L-Cysteine | 5.2 ± 0.6 | 85.3 ± 4.1 |

| Glutathione (GSH) | 25.8 ± 2.9 | 42.7 ± 3.5 |

| Taurine | 12.1 ± 1.5 | 15.2 ± 2.1 |

| D-Cysteine-d1 Pathway | ||

| Intracellular D-Cysteine | 0.8 ± 0.2 | 82.1 ± 5.3 |

| 3-Mercaptopyruvate | 0.3 ± 0.05 | Not Detected* |

| Hydrogen Sulfide (H₂S) | Not Directly Quantified | - |

Note: The deuterium from D-Cysteine-d1 is not expected to be retained in 3-mercaptopyruvate due to the enzymatic mechanism of D-amino acid oxidase.

Experimental Protocols

Cell Culture and Labeling

-

Cell Seeding: Plate the desired cell line (e.g., HepG2, A549) in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.

-

Labeling Medium Preparation: Prepare a cysteine-free DMEM medium supplemented with 10% dialyzed fetal bovine serum, penicillin-streptomycin, and the desired concentration of this compound (e.g., 200 µM).

-

Labeling: Remove the growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add 2 mL of the labeling medium to each well.

-

Incubation: Incubate the cells for the desired time points (e.g., 0, 2, 6, 12, 24 hours) at 37°C in a 5% CO₂ incubator.

Metabolite Extraction

-

Quenching: At each time point, rapidly aspirate the labeling medium and wash the cells with 1 mL of ice-cold PBS.

-

Lysis: Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and lyse the cells.

-

Scraping and Collection: Scrape the cells from the plate in the methanol solution and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new tube.

-

Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Storage: Store the dried extracts at -80°C until LC-MS/MS analysis.[12][13]

LC-MS/MS Analysis

-

Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile).

-

Chromatographic Separation: Inject the samples onto a reverse-phase or HILIC column for chromatographic separation of the metabolites.

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer operating in a suitable mode (e.g., targeted SIM or PRM) to detect and quantify the unlabeled (M+0) and deuterium-labeled (M+1) isotopologues of cysteine, glutathione, taurine, and other relevant metabolites.[14][15][16]

Signaling Pathways and Experimental Workflow Visualization

Metabolic Pathways of this compound

References

- 1. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of cysteine and taurine in regulating glutathione synthesis by periportal and perivenous hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Quantitative flux analysis in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrogen sulfide in signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NRF2 Cysteine Residues Are Critical for Oxidant/Electrophile-Sensing, Kelch-Like ECH-Associated Protein-1-Dependent Ubiquitination-Proteasomal Degradation, and Transcription Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

Methodological & Application

Protocol for the Quantification of Cysteine in Biological Matrices using DL-Cysteine-d1 as an Internal Standard by LC-MS

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cysteine is a semi-essential sulfur-containing amino acid that plays a critical role in various physiological processes, including protein synthesis, detoxification, and antioxidant defense through its role as a precursor to glutathione. Accurate quantification of cysteine in biological matrices is crucial for understanding its role in health and disease. This document provides a detailed protocol for the analysis of cysteine in biological samples (e.g., plasma, tissue homogenates) using Liquid Chromatography-Mass Spectrometry (LC-MS) with DL-Cysteine-d1 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative LC-MS analysis as it effectively compensates for variations in sample preparation, chromatography, and ionization efficiency, thereby ensuring high accuracy and precision[1][2].

A significant challenge in cysteine analysis is its susceptibility to oxidation to its disulfide form, cystine, and other oxidative products during sample handling and preparation[3][4]. This protocol incorporates strategies to minimize this artifactual oxidation to ensure the accurate measurement of endogenous cysteine levels.

Cysteine Metabolic Pathway

Cysteine metabolism is a central hub in sulfur amino acid metabolism. It is synthesized from methionine via the transsulfuration pathway and serves as a precursor for several important biomolecules, including glutathione (GSH), taurine, and hydrogen sulfide (H₂S). Understanding this pathway is essential for interpreting the biological significance of measured cysteine concentrations.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific matrices and LC-MS systems.

Materials and Reagents

-

Cysteine

-

This compound (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

N-Ethylmaleimide (NEM)

-

Trichloroacetic acid (TCA)

-

Ultrapure water

-

Biological matrix (e.g., plasma, tissue homogenate)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Cysteine and this compound in 0.1 M HCl to prepare individual stock solutions.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Cysteine stock solution in ultrapure water to create calibration standards.

-

-

Internal Standard Working Solution (IS-WS):

-

Dilute the this compound primary stock solution with ultrapure water to achieve a final concentration of 1 µg/mL.

-

Sample Preparation

To prevent the auto-oxidation of cysteine, it is crucial to add a thiol-alkylating agent like N-Ethylmaleimide (NEM) immediately after sample collection or thawing.

-

Plasma/Serum:

-

To 100 µL of plasma or serum, add 10 µL of 10 mg/mL NEM solution in water. Vortex briefly.

-

Add 10 µL of the IS-WS (this compound, 1 µg/mL).

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid for protein precipitation.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Tissue Homogenates:

-

Homogenize the tissue in a suitable buffer on ice.

-

To 100 µL of tissue homogenate, add 10 µL of 10 mg/mL NEM solution.

-

Add 10 µL of the IS-WS (this compound, 1 µg/mL).

-

Add 20 µL of 20% (w/v) trichloroacetic acid (TCA) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new vial for LC-MS analysis.

-

LC-MS/MS Method

3.4.1. Liquid Chromatography

-

LC System: Agilent 1290 Infinity LC System or equivalent.

-

Column: Zorbax SB-AQ C18, 1.8 µm, 100 mm x 2.1 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

Time (min) %B 0.0 2 2.0 2 5.0 95 6.0 95 6.1 2 | 8.0 | 2 |

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

3.4.2. Mass Spectrometry

-

MS System: Agilent 6490 Triple Quadrupole MS or equivalent.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Gas Temperature: 200°C.

-

Gas Flow: 16 L/min.

-

Nebulizer Pressure: 50 psi.

-

Capillary Voltage: 3500 V.

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Cysteine | 122.0 | 76.0 | 100 | 15 |

| This compound (IS) | 123.0 | 77.0 | 100 | 15 |

Note: MRM transitions should be optimized for the specific instrument used.

Data Analysis and Quantitative Data Summary

The concentration of cysteine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve constructed from the standards.

The following tables summarize typical quantitative performance data for the analysis of cysteine/cystine using a stable isotope-labeled internal standard. This data is representative of the expected performance of the described method.

Table 1: Calibration Curve and Linearity

| Matrix | Analyte | Calibration Range | R² |

| Plasma | Cystine | 5 - 5000 ng/mL | >0.99 |

| White Blood Cells | Cystine | 0.02 - 4 µM | >0.999 |

Data adapted from studies using deuterated cystine as a surrogate analyte or internal standard[1][5].

Table 2: Accuracy and Precision

| Matrix | QC Level | Concentration | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Plasma | Low | 10 ng/mL | 103.2 | 5.2 | 5.0 |

| High | 4000 ng/mL | 97.3 | 4.1 | 3.8 | |

| White Blood Cells | Low | 0.06 µM | 103.2 | 5.2 | 5.0 |

| High | 3 µM | 97.3 | 4.1 | 3.8 |

Data adapted from studies using deuterated cystine as a surrogate analyte or internal standard[1][5].

Table 3: Lower Limit of Quantification (LLOQ)

| Matrix | Analyte | LLOQ |

| Plasma | Cystine | 5 ng/mL |

| White Blood Cells | Cystine | 0.02 µM |

Data adapted from studies using deuterated cystine as a surrogate analyte or internal standard[1][5].

Experimental Workflow

The overall experimental workflow for the quantitative analysis of cysteine is depicted in the following diagram.

Conclusion

This application note provides a comprehensive and robust protocol for the quantitative analysis of cysteine in biological matrices using this compound as an internal standard with LC-MS/MS. The described method, which includes crucial sample stabilization steps, is sensitive, specific, and reliable. The provided quantitative data serves as a benchmark for method validation. This protocol is a valuable tool for researchers and scientists in various fields, including clinical research, drug development, and nutritional science, enabling the accurate assessment of cysteine's role in biological systems.

References

- 1. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciex.com [sciex.com]

- 3. This compound | 稳定同位素 | MCE [medchemexpress.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cysteine analysis tips for LCMS - Tips & Suggestions [mtc-usa.com]

Application Note: Quantification of Cysteine in Biological Matrices using Isotope Dilution Mass Spectrometry with DL-Cysteine-d1

Introduction

Cysteine is a semi-essential sulfur-containing amino acid that plays a critical role in various physiological and pathological processes, including protein synthesis, antioxidant defense as a precursor to glutathione, and detoxification.[1] Accurate quantification of cysteine in biological samples is crucial for researchers, scientists, and drug development professionals to understand its role in cellular metabolism and disease. Isotope dilution mass spectrometry (ID-MS) is a highly accurate and precise analytical technique for quantifying endogenous compounds.[2] This method involves the addition of a known amount of a stable isotope-labeled internal standard (IS), such as DL-Cysteine-d1, to the sample. The analyte and the IS are chemically identical and thus exhibit similar behavior during sample preparation, chromatography, and ionization. By measuring the ratio of the signal from the endogenous analyte to that of the isotopic internal standard, precise quantification can be achieved, minimizing the effects of sample matrix and variations in sample recovery.[2]

This application note provides a detailed protocol for the quantification of cysteine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Experimental Workflow

The overall workflow for the quantification of cysteine using isotope dilution mass spectrometry is depicted below.

Caption: Experimental workflow for cysteine quantification.

Protocols

Materials and Reagents

-

L-Cysteine (≥98% purity)

-

This compound (isotopic purity ≥98%)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

N-ethylmaleimide (NEM) or Iodoacetamide (IAA)

-

Ammonium bicarbonate

-

Ultrapure water

-

Biological matrix (e.g., human plasma)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system (e.g., Agilent, Shimadzu, Waters) equipped with an electrospray ionization (ESI) source

Standard Solution Preparation

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve L-cysteine and this compound in ultrapure water to prepare individual stock solutions of 1 mg/mL. Store at -80°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of L-cysteine by serially diluting the stock solution with ultrapure water to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

-

Prepare a working internal standard solution of this compound at a concentration of 10 µg/mL by diluting the stock solution with ultrapure water.

-

-

Calibration Standards:

-

Prepare calibration standards by spiking the appropriate amount of L-cysteine working standard solutions and a fixed amount of the this compound working internal standard solution into the biological matrix. A typical calibration curve might range from 0.5 µg/mL to 50 µg/mL of cysteine.

-

Sample Preparation Protocol

To prevent the oxidation of cysteine's thiol group, it is crucial to derivatize it, for example, by alkylation.[3][4]

-

Thaw frozen biological samples (e.g., plasma) on ice.

-

To a 100 µL aliquot of the sample in a microcentrifuge tube, add 10 µL of the 10 µg/mL this compound internal standard solution.

-

Add 30 µL of N-ethylmaleimide (NEM) solution to prevent interference from cysteine.[5]

-

Vortex mix for 10 seconds.

-

For protein precipitation, add 400 µL of ice-cold methanol.[5]

-

Vortex mix thoroughly for 1 minute.

-

Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 2% B, hold for 1 min, ramp to 98% B in 8 min, hold for 2 min, return to 2% B in 0.1 min, and equilibrate for 4 min. |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | Cysteine (NEM derivatized): To be determined empiricallythis compound (NEM derivatized): To be determined empirically |

| Collision Energy | Optimized for each transition |

Note: The specific MRM transitions and collision energies will need to be optimized for the specific derivatizing agent used and the mass spectrometer.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of cysteine by LC-MS/MS.

| Parameter | Typical Value | Reference |

| Linearity (R²) | ≥ 0.99 | [6] |

| Limit of Detection (LOD) | 0.15–0.20 µmol/L | [6] |

| Limit of Quantification (LOQ) | 0.30–0.55 µmol/L | [6] |

| Intra-day Precision (%CV) | < 15% | [6] |

| Inter-day Precision (%CV) | < 15% | [6] |

| Accuracy (% Recovery) | 85 - 115% | [2] |

Principle of Isotope Dilution

The fundamental principle of isotope dilution mass spectrometry lies in the addition of a known quantity of an isotopically labeled version of the analyte to the sample. This "internal standard" is then used as a reference to quantify the endogenous, unlabeled analyte.

Caption: Principle of isotope dilution for cysteine quantification.

References

- 1. sciensage.info [sciensage.info]

- 2. Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. support.waters.com [support.waters.com]

- 4. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]